molecular formula C12H8Cl2N2O2S2 B2966078 3-[(2,4-Dichlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile CAS No. 343375-35-9

3-[(2,4-Dichlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile

Cat. No.: B2966078
CAS No.: 343375-35-9
M. Wt: 347.23
InChI Key: BSNJSITUCMTRCJ-UHFFFAOYSA-N
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Description

“3-[(2,4-Dichlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile” is a chemical compound with the CAS Number: 343375-35-9 .

Scientific Research Applications

Antiviral Activities and Structural Analysis

Isothiazole derivatives have demonstrated significant antiviral activities. A detailed study by Romani et al. (2015) focused on the structural, topological, and vibrational properties of isothiazole derivatives, revealing insights into their antiviral mechanisms. The research highlighted the influence of different substituents linked to the thiazole ring on antiviral properties, suggesting that the high polarity of certain derivatives facilitates rapid traversal through biological membranes, enhancing their antiviral efficacy (Romani, Márquez, Márquez, & Brandán, 2015).

Corrosion Inhibition

Another application involves the use of triazole derivatives, structurally related to isothiazole compounds, as corrosion inhibitors for mild steel in acidic media. Lagrenée et al. (2002) investigated the inhibition efficiency of 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, demonstrating its effectiveness in preventing corrosion in both hydrochloric and sulphuric acid solutions, showcasing the potential of isothiazole derivatives in material science applications (Lagrenée, Mernari, Bouanis, Traisnel, & Bentiss, 2002).

Synthetic Methodologies and Chemical Transformations

Research has also focused on the synthetic applications of isothiazole and related compounds. For instance, Zhou, Xia, and Wu (2017) developed an efficient route to synthesize diverse sulfonated benzosultams through a radical process involving the insertion of sulfur dioxide. This method highlights the versatility of isothiazole derivatives in synthesizing complex molecules with potential biological activities (Zhou, Xia, & Wu, 2017).

Anticancer Evaluation

Furthermore, Salinas-Torres et al. (2022) described the regioselective synthesis and in vitro anticancer evaluation of 2-(phenylsulfonyl)-2H-1,2,3-triazole, a compound related to isothiazole derivatives. This research underscores the potential medicinal chemistry applications of sulfonyl-containing triazole derivatives, particularly in the development of new anticancer agents (Salinas-Torres, Portilla, Rojas, Becerra, & Castillo, 2022).

Mechanism of Action

Properties

IUPAC Name

3-[(2,4-dichlorophenyl)methylsulfonyl]-5-methyl-1,2-thiazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O2S2/c1-7-10(5-15)12(16-19-7)20(17,18)6-8-2-3-9(13)4-11(8)14/h2-4H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSNJSITUCMTRCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NS1)S(=O)(=O)CC2=C(C=C(C=C2)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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